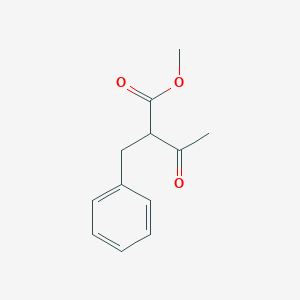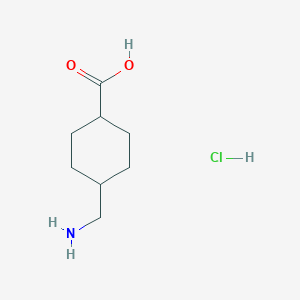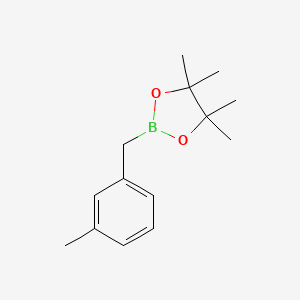
Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with an appropriate ester or acid chloride under controlled conditions. The reaction conditions may include the use of a strong base or acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme mechanisms and interactions with biological macromolecules. It may also serve as a probe to investigate cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its unique structure may contribute to the design of compounds with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with specific binding sites on proteins or nucleic acids.
Comparison with Similar Compounds
Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate: This compound has a similar structure but includes an oxazolidine ring instead of a piperidine ring.
Tert-butyl 4-((1E)-3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate: This is an isomer of the compound , differing only in the position of the double bond.
Uniqueness: Tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in both research and industry.
Properties
IUPAC Name |
tert-butyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h5-6,11H,7-10H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXPDIMADWECDV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)
![2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132244.png)
![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)
![2,4-Diacetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester](/img/structure/B3132261.png)

![3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132339.png)


![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)




